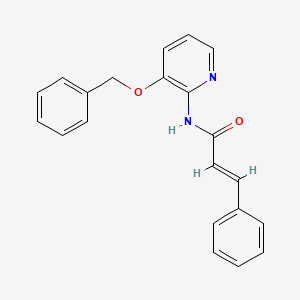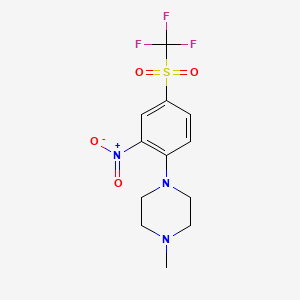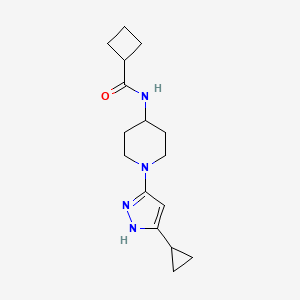
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide, also known as GSK-3β inhibitor, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
作用机制
The mechanism of action of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide involves the inhibition of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ, which is a key regulator of various signaling pathways in the cell. (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ regulates the activity of several transcription factors, including β-catenin, which plays a crucial role in the Wnt signaling pathway. The inhibition of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ leads to the stabilization of β-catenin and the activation of the Wnt signaling pathway, which is essential for cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide are diverse and depend on the specific disease being targeted. In Alzheimer's disease, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to reduce the accumulation of amyloid beta plaques and improve cognitive function. In bipolar disorder, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to stabilize mood and prevent the recurrence of manic episodes. In cancer, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
实验室实验的优点和局限性
The advantages of using (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide in lab experiments include its high potency and specificity for (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibition, which allows for precise modulation of the Wnt signaling pathway. However, the limitations of using this compound include its high cost and limited availability, which can make it difficult to conduct large-scale experiments.
未来方向
There are several future directions for the research of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide. One direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and diabetes. Another direction is to develop more potent and selective (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitors that can be used in clinical settings. Additionally, the development of novel drug delivery systems for (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide could improve its efficacy and reduce its side effects.
合成方法
The synthesis of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide is a complex process that involves several steps. The first step involves the synthesis of 2-bromo-3-nitropyridine, which is then reacted with phenylmagnesium bromide to form 3-phenyl-2-nitropyridine. The next step involves the reduction of the nitro group to an amine, which is then reacted with 3-phenylprop-2-enoyl chloride to form the final product.
科学研究应用
The (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The inhibition of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in Alzheimer's disease. In bipolar disorder, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to stabilize mood and prevent the recurrence of manic episodes. In cancer, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(14-13-17-8-3-1-4-9-17)23-21-19(12-7-15-22-21)25-16-18-10-5-2-6-11-18/h1-15H,16H2,(H,22,23,24)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYIRIXUSZZAS-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2839007.png)
![4-[(2R,6R)-2-(2-Methoxyphenyl)-6-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2839008.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2839010.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid;hydrochloride](/img/structure/B2839012.png)
![1-(2-hydroxyethyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2839015.png)
![N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2839020.png)
![2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2839022.png)

![1-(benzo[d]isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide](/img/structure/B2839024.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2839025.png)


![2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide](/img/structure/B2839030.png)